molecular formula C6H7BrN2 B111551 2-Bromo-6-methylpyridin-3-amine CAS No. 126325-53-9

2-Bromo-6-methylpyridin-3-amine

Cat. No.: B111551
CAS No.: 126325-53-9
M. Wt: 187.04 g/mol
InChI Key: KLVZEEUNGGOROA-UHFFFAOYSA-N
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Description

2-Bromo-6-methylpyridin-3-amine is an organic compound with the molecular formula C6H7BrN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the second position, a methyl group at the sixth position, and an amino group at the third position on the pyridine ring. It is commonly used as an intermediate in organic synthesis and has applications in various fields including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-6-methylpyridin-3-amine can be synthesized through several methods. One common method involves the bromination of 2-chloro-6-methylpyridine using bromotrimethylsilane . Another method includes the palladium-catalyzed Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids . This reaction is typically carried out in a solvent mixture of 1,4-dioxane and water, using palladium as a catalyst.

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-methylpyridin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, which can be further used in the synthesis of more complex organic molecules .

Scientific Research Applications

2-Bromo-6-methylpyridin-3-amine is widely used in scientific research due to its versatility as a building block in organic synthesis. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-methylpyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both bromine and amino groups on the pyridine ring makes it a valuable intermediate for further functionalization and synthesis of complex molecules .

Properties

IUPAC Name

2-bromo-6-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c1-4-2-3-5(8)6(7)9-4/h2-3H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLVZEEUNGGOROA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80560036
Record name 2-Bromo-6-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80560036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126325-53-9
Record name 2-Bromo-6-methyl-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126325-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-6-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80560036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-6-methylpyridin-3-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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